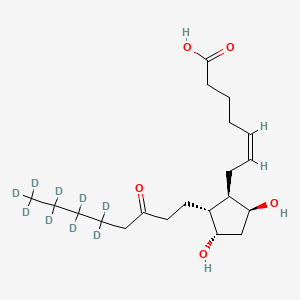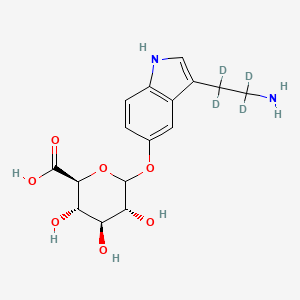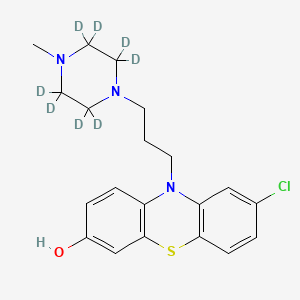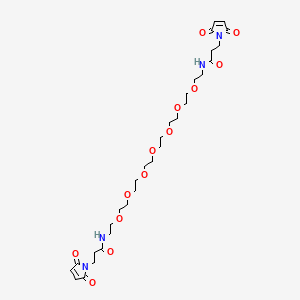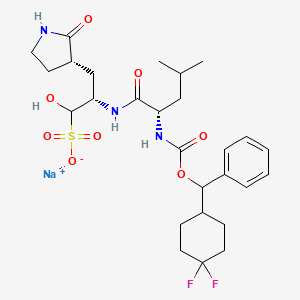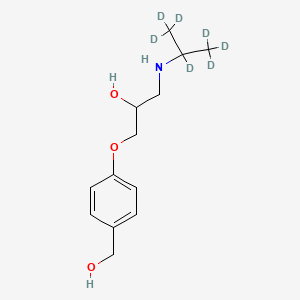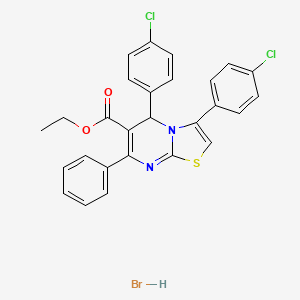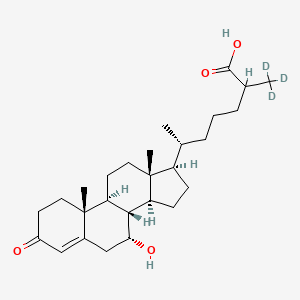![molecular formula C19H25NO3 B12414650 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)
9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one is a complex organic compound characterized by its unique structure and deuterium labeling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the core benzo[a]quinolizin structure, followed by the introduction of methoxy groups and the deuterated side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
化学反応の分析
Types of Reactions
9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
科学的研究の応用
9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a tool for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one involves its interaction with specific molecular targets and pathways. The deuterium labeling can influence the compound’s metabolic stability and interaction with enzymes, leading to unique effects. Detailed studies on its binding affinity, molecular interactions, and pathway modulation are essential to understand its full mechanism of action.
類似化合物との比較
Similar Compounds
Similar compounds include other deuterated analogs and structurally related benzo[a]quinolizin derivatives. Examples include:
- 9,10-Dimethoxy-3-[2-(methyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
- 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(methyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one
Uniqueness
The uniqueness of 9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one lies in its specific deuterium labeling, which can significantly alter its chemical and biological properties. This makes it a valuable compound for studying isotope effects and developing new applications in various fields.
特性
分子式 |
C19H25NO3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
9,10-dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H25NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-10,12,14H,5-7,11H2,1-4H3/i1D3,2D3 |
InChIキー |
WKGNBYVLCQOPIG-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC)C([2H])([2H])[2H] |
正規SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2=CC1=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


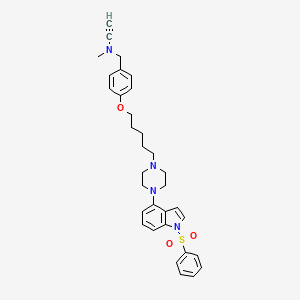

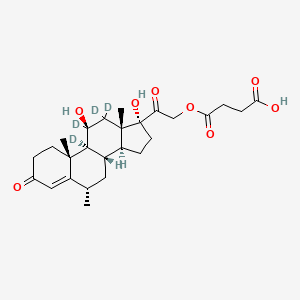
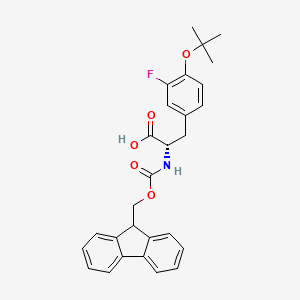
![tert-butyl N-[(2S,3S)-3-hydroxy-1-phenyl-4-(4-piperidin-1-ylpiperidin-1-yl)butan-2-yl]carbamate](/img/structure/B12414588.png)
